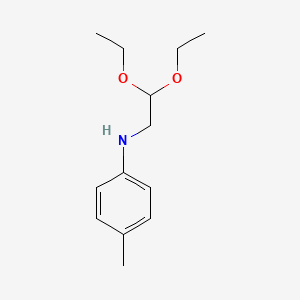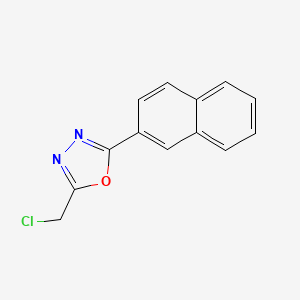![molecular formula C10H9N3O B1620607 1-[4-(1H-1,2,4-triazol-1-il)fenil]etanona CAS No. 25700-04-3](/img/structure/B1620607.png)
1-[4-(1H-1,2,4-triazol-1-il)fenil]etanona
Descripción general
Descripción
“1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone” is a chemical compound with a molecular formula of CHNO . It is related to the 1,2,4-triazole class of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized .Molecular Structure Analysis
In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4) degrees . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, the successful incorporation of a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) into Mn(ii)/Cu(ii) based coordination frameworks has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
Los derivados de 1,2,4-triazol, incluido “1-[4-(1H-1,2,4-triazol-1-il)fenil]etanona”, han mostrado resultados prometedores como agentes anticancerígenos . Se han evaluado contra varias líneas celulares de cáncer humano, incluidas MCF-7, Hela y A549 . Algunos compuestos han mostrado actividad citotóxica inferior a 12 μM contra la línea celular Hela . La seguridad de estos compuestos también se ha evaluado en MRC-5, una línea celular normal, y la mayoría de los compuestos sintetizados han mostrado una selectividad adecuada contra las líneas celulares normales y cancerosas .
Inhibidores de la biosíntesis de estrigolactona
Se han diseñado nuevos derivados de 1H-1,2,4-triazol como inhibidores de la biosíntesis de estrigolactona (SL) . Estos inhibidores han mostrado una actividad impresionante en el aumento de la ramificación de los brotes y la inhibición de la germinación de semillas de las plantas parásitas de raíces Striga spp. y Orobanche spp . Se ha descubierto un posible inhibidor de la biosíntesis de SL con una actividad prometedora en el aumento de la ramificación de los brotes y el alargamiento de la raíz principal mediante la inhibición de la biosíntesis de 4-deoxiorobanchol (4DO) .
Aplicaciones analgésicas
Los compuestos de 1,2,4-triazol se han utilizado como moléculas centrales para el diseño y la síntesis de muchos compuestos medicinales, incluidos los analgésicos . Poseen un amplio espectro de candidatos a fármacos terapéuticamente interesantes .
Aplicaciones antisépticas
Los compuestos de 1,2,4-triazol también se han utilizado en la síntesis de agentes antisépticos . Han mostrado una amplia gama de aplicaciones terapéuticas .
Aplicaciones antimicrobianas
Algunos derivados de 1,2,4-triazol han mostrado buenas actividades antimicrobianas . Por ejemplo, los compuestos 13 y 14, que incluyen un anillo de 5-mercapto-1,3,4-oxadiazol unido al núcleo de 1,2,4-triazol mediante un enlace metileno, han mostrado buenas actividades antimicrobianas contra microorganismos de prueba .
Aplicaciones antioxidantes
Los compuestos de 1,2,4-triazol se han utilizado en la síntesis de agentes antioxidantes . Han mostrado una amplia gama de aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary targets of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar 1,2,4-triazole hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Some 1,2,4-triazole hybrids have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of novel derivatives with improved biological activities . Further investigations could also focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring in 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone can bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction can influence the activity of these enzymes, potentially affecting the metabolism of other compounds within the cell .
Cellular Effects
Similar compounds have been shown to exhibit cytotoxic activities against certain cancer cell lines
Molecular Mechanism
Its ability to bind to cytochrome P450 enzymes suggests that it may influence enzyme activity and thus alter cellular metabolism
Metabolic Pathways
Given its potential interaction with cytochrome P450 enzymes, it may influence the metabolism of other compounds within the cell .
Propiedades
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFALYRBPWXTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368933 | |
| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-04-3 | |
| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-chloroacetyl)amino]thiophene-2-carboxylic Acid](/img/structure/B1620524.png)

![5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B1620528.png)


![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)








